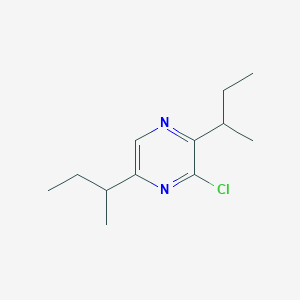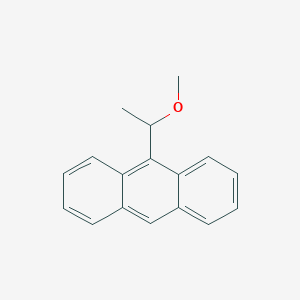
Anthracene, 9-(1-methoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 9-(1-methoxyethyl)-: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is a derivative of anthracene, where a methoxyethyl group is attached to the ninth carbon atom of the anthracene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Anthracene, 9-(1-methoxyethyl)- typically involves the reaction of anthracene with methoxyethyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where anthracene reacts with 1-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at a controlled temperature to ensure the selective substitution at the ninth position of the anthracene ring.
Industrial Production Methods: Industrial production of Anthracene, 9-(1-methoxyethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Anthracene, 9-(1-methoxyethyl)- can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydroanthracene derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups. For example, nitration can be carried out using nitric acid to introduce nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitric acid for nitration reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitro-substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Anthracene, 9-(1-methoxyethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and can be used in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is used as a fluorescent probe due to its strong luminescence properties. It can be employed in the study of biological molecules and cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of its interactions with biological targets, which can lead to the development of novel therapeutic agents.
Industry: In the industrial sector, Anthracene, 9-(1-methoxyethyl)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Anthracene, 9-(1-methoxyethyl)- involves its interaction with molecular targets through various pathways. The compound can undergo photochemical reactions, where it absorbs light and undergoes electronic transitions. This property is exploited in applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy.
Molecular Targets and Pathways:
Photochemical Reactions: The compound absorbs light and undergoes electronic transitions, leading to the formation of excited states. These excited states can interact with other molecules, resulting in energy transfer or chemical reactions.
Biological Interactions: In biological systems, the compound can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological processes and pathways, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Anthracene: The parent compound, which lacks the methoxyethyl group.
9-Methylanthracene: A derivative with a methyl group at the ninth position.
9-Ethylanthracene: A derivative with an ethyl group at the ninth position.
Uniqueness: Anthracene, 9-(1-methoxyethyl)- is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility, reactivity, and potential applications in various fields. The methoxyethyl group also influences the compound’s electronic properties, making it suitable for use in optoelectronic devices and other advanced materials.
Eigenschaften
CAS-Nummer |
88474-01-5 |
|---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
9-(1-methoxyethyl)anthracene |
InChI |
InChI=1S/C17H16O/c1-12(18-2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
InChI-Schlüssel |
SJGPOUFALJZJIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B14389093.png)
![1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene](/img/structure/B14389095.png)
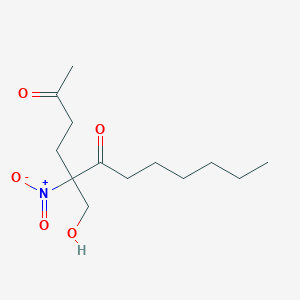
![(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B14389111.png)
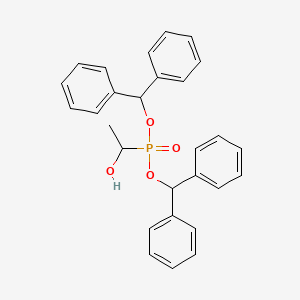

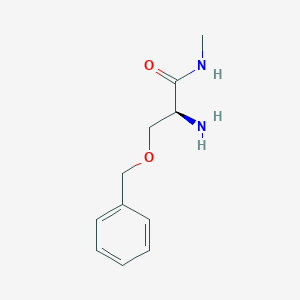
![1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene](/img/structure/B14389135.png)
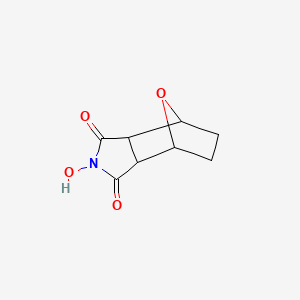
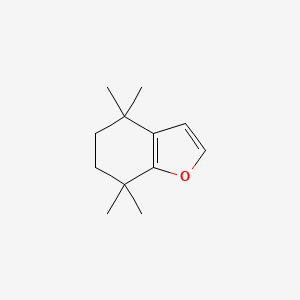
![2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14389146.png)

![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
